Diethyl (trifluoromethyl)propanedioate

CAS No.: 5828-96-6

Cat. No.: VC11504018

Molecular Formula: C8H11F3O4

Molecular Weight: 228.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5828-96-6 |

|---|---|

| Molecular Formula | C8H11F3O4 |

| Molecular Weight | 228.2 |

| IUPAC Name | diethyl 2-(trifluoromethyl)propanedioate |

| Standard InChI | InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 |

| SMILES | CCOC(=O)C(C(=O)OCC)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

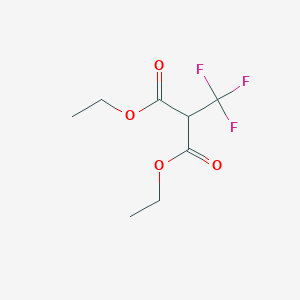

Diethyl (trifluoromethyl)propanedioate has the molecular formula C₈H₁₁F₃O₄ and a molecular weight of 228.166 g/mol . Its exact mass is 228.061 g/mol, and the compound features a propanedioate core with ethyl ester groups at positions 1 and 3, and a trifluoromethyl (-CF₃) substituent at position 2 (Figure 1). The trifluoromethyl group imparts electron-withdrawing effects, influencing both reactivity and stability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁F₃O₄ | |

| Molecular Weight | 228.166 g/mol | |

| Exact Mass | 228.061 g/mol | |

| Partition Coefficient (LogP) | 1.29 | |

| Polar Surface Area | 52.6 Ų |

The compound’s LogP value of 1.29 indicates moderate lipophilicity, which is advantageous for applications requiring solubility in organic solvents. Its polar surface area (52.6 Ų) suggests limited hydrogen-bonding capacity, aligning with typical ester functionalities .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves enolate alkylation of diethyl propanedioate. Sodium ethoxide in ethanol deprotonates the malonate ester to generate a resonance-stabilized enolate, which subsequently reacts with trifluoromethyl halides (e.g., CF₃X) to yield the target compound. This method is scalable and widely employed in laboratory settings.

Reaction Scheme:

Industrial Optimization

Industrial production utilizes continuous flow reactors to enhance yield and purity. Advanced purification techniques, such as fractional distillation and recrystallization, ensure compliance with pharmaceutical-grade standards.

Chemical Reactivity and Reaction Mechanisms

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions to form trifluoromethylmalonic acid, which decarboxylates upon heating to yield trifluoromethylacetic acid . This pathway is critical in prodrug activation, as demonstrated in studies of MTP inhibitors like JTT-130, where analogous esters liberate bioactive acids via decarboxylative fragmentation .

Mechanistic Insight:

Cyclopropanation Applications

Diethyl (trifluoromethyl)propanedioate derivatives serve as precursors in copper-catalyzed cyclopropanations. For example, fluorinated diazo compounds derived from malonate esters react with alkenes to form cyclopropanes, a reaction pivotal in agrochemical and pharmaceutical synthesis .

Applications in Scientific Research

Material Science

Fluorinated malonates contribute to liquid crystal and polymeric material synthesis, where the -CF₃ group enhances thermal stability and dielectric properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume